(3R)-4-oxothiolane-3-carbonitrile
Description
(3R)-4-Oxothiolane-3-carbonitrile is a chiral heterocyclic compound featuring a five-membered thiolane ring (containing sulfur) with an oxo group at position 4 and a nitrile group at position 3. The stereochemistry at the 3-position (R-configuration) significantly influences its reactivity and biological activity. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and agrochemicals due to its ability to participate in cycloaddition reactions and serve as a precursor for functionalized sulfur-containing molecules. Its polar nitrile group enhances solubility in polar solvents, while the thiolane ring contributes to conformational flexibility, enabling diverse reactivity profiles .
Properties
IUPAC Name |
(3R)-4-oxothiolane-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NOS/c6-1-4-2-8-3-5(4)7/h4H,2-3H2/t4-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHPSBDAUCJNDHP-BYPYZUCNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)CS1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C(=O)CS1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Research Findings
- Electronic Modulation : The electronegativity of substituents (e.g., S vs. O) correlates with $^{119}\text{Sn}$ chemical shifts in related compounds, suggesting similar trends apply to $^{13}\text{C}$ shifts in thiolane/oxirane systems .
- Synthetic Feasibility : Oxirane derivatives like 3-methyl-3-p-tolyl-oxirane-2-carbonitrile benefit from well-established epoxidation protocols, whereas thiolane synthesis requires specialized reagents (e.g., thiourea derivatives) to incorporate sulfur .
- Biological Relevance : The thiolane scaffold is privileged in antiviral and anticancer agents due to sulfur’s nucleophilic affinity, whereas oxiranes are more commonly used in polymer chemistry and crosslinking agents.
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